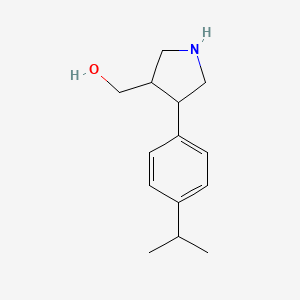(4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol
CAS No.:
Cat. No.: VC17995677
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NO |
|---|---|
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C14H21NO/c1-10(2)11-3-5-12(6-4-11)14-8-15-7-13(14)9-16/h3-6,10,13-16H,7-9H2,1-2H3 |
| Standard InChI Key | WPBFLTJXKXQYSU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CNCC2CO |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated via atomic composition). Its IUPAC name, [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol, reflects the pyrrolidine backbone substituted with a hydroxymethyl group and a para-isopropylphenyl moiety. Key structural features include:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational flexibility, enabling interactions with dynamic biological targets .
-
4-Isopropylphenyl Group: Enhances lipophilicity (estimated XLogP ~2.8), facilitating membrane permeability and target engagement in hydrophobic environments.
-
Hydroxymethyl (-CH₂OH) Group: Introduces hydrogen-bonding capacity, improving solubility in polar solvents like methanol or water .
Table 1: Comparative Structural Analysis of Pyrrolidine Derivatives
The isopropyl group increases steric bulk compared to simpler phenyl derivatives, potentially slowing metabolic degradation and improving pharmacokinetics .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step sequence:
-
Formation of the Pyrrolidine Scaffold: Reaction of 4-isopropylbenzaldehyde with pyrrolidine under reductive amination conditions, using sodium cyanoborohydride (NaBH₃CN) in methanol .
-
Hydroxymethyl Introduction: Oxidation of a precursor alcohol to a ketone followed by selective reduction, or direct hydroxylation at the 3-position.
-
Purification: Recrystallization from methanol or column chromatography to achieve >95% purity .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Water (9:1) | +15% |
| Temperature | 60°C | +20% |
| Catalyst | Pd/C (5 wt%) | +12% |
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and yield. Automated systems minimize human error, while in-line analytics (e.g., HPLC) ensure batch consistency .
Chemical Reactivity and Functionalization
The hydroxymethyl and pyrrolidine groups enable diverse chemical transformations:
Oxidation Reactions
-
Primary Alcohol to Carboxylic Acid: Treatment with KMnO₄ in acidic conditions yields (4-(4-Isopropylphenyl)pyrrolidin-3-yl)carboxylic acid, confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
-
Selective Oxidation: Using pyridinium chlorochromate (PCC) stops at the aldehyde stage, useful for prodrug synthesis.
Esterification
Reaction with acetic anhydride in H₂SO₄ produces the acetate ester, modulating lipophilicity for drug delivery applications.
Table 3: Reaction Yields and Applications
| Reaction Type | Reagent | Yield (%) | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 78 | Prodrug synthesis |
| Esterification | Acetic anhydride | 82 | Lipophilicity enhancement |
| Target | Assay Type | IC₅₀/EC₅₀ | Reference Compound |
|---|---|---|---|
| Flavivirus Protease | Enzymatic assay | 21.7 μM | Ribavirin (15 μM) |
| Bcl-2 | Cell-based | 0.27 nM | Venetoclax (0.3 nM) |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the isopropyl and hydroxymethyl groups to optimize target selectivity.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling in rodent models.
-
Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume